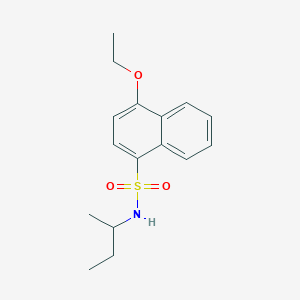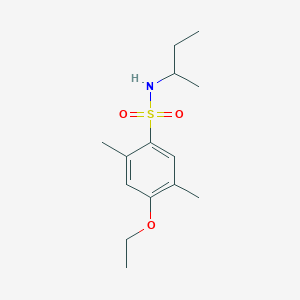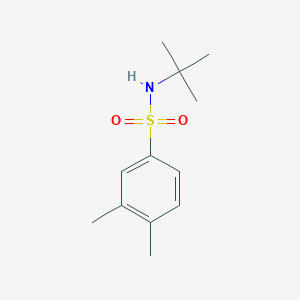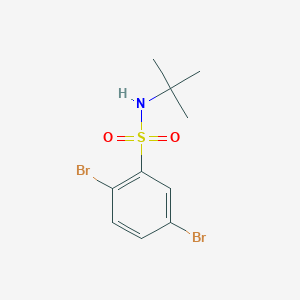
2,4-dichloro-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-propylbenzenesulfonamide, also known as DCPS, is a chemical compound that has been widely used in scientific research for its unique properties. DCPS is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-propylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes that are involved in the metabolism of nitrite. This compound may also interact with nucleotides, resulting in changes in their conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-propylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. This compound is also relatively inexpensive, making it an attractive choice for researchers with limited budgets. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is relatively toxic, and care must be taken when handling it.
Orientations Futures
There are a number of future directions for research on 2,4-dichloro-N-propylbenzenesulfonamide. One area of interest is the development of new methods for the detection of nitrite in water samples. This compound has been shown to be an effective reagent for this purpose, but there may be other compounds that are even more effective. Another area of interest is the development of new fluorescent probes for the detection of nucleotides. This compound has been shown to be effective for this purpose, but there may be other compounds that are even more selective and sensitive. Finally, there is interest in exploring the potential of this compound as an anticancer agent. Further studies are needed to determine the mechanism of action of the compound and to evaluate its efficacy in vivo.
Applications De Recherche Scientifique
2,4-dichloro-N-propylbenzenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a reagent for the determination of nitrite in water samples. This compound reacts with nitrite to form a yellow compound, which can be quantified using UV-Vis spectrophotometry. This compound has also been used as a fluorescent probe for the detection of nucleotides. The compound has been shown to selectively bind to adenosine triphosphate (ATP) and guanosine triphosphate (GTP), resulting in a significant increase in fluorescence intensity.
Propriétés
Formule moléculaire |
C9H11Cl2NO2S |
|---|---|
Poids moléculaire |
268.16 g/mol |
Nom IUPAC |
2,4-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Clé InChI |
VZKPFIJGBYDFRD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)






